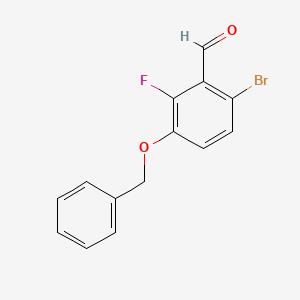

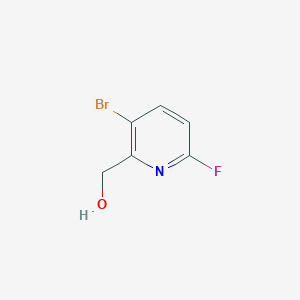

3-Benzyloxy-6-bromo-2-fluorobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Benzyloxy-6-bromo-2-fluorobenzaldehyde” is a chemical compound with the molecular formula C14H10BrFO2. It is not intended for human or veterinary use and is used for research purposes. It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Molecular Structure Analysis

The molecular structure of “3-Benzyloxy-6-bromo-2-fluorobenzaldehyde” is represented by the InChI code1S/C14H10BrFO2/c15-12-6-7-13 (14 (16)11 (12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 . The molecular weight of the compound is 309.13 g/mol. Physical And Chemical Properties Analysis

“3-Benzyloxy-6-bromo-2-fluorobenzaldehyde” is a solid at room temperature . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Benzyloxy-6-bromo-2-fluorobenzaldehyde: is a valuable intermediate in organic synthesis. Its unique structure, featuring a benzaldehyde moiety with a benzyloxy substituent, a bromine atom, and a fluorine atom, makes it suitable for constructing complex organic molecules. It’s often used in the synthesis of various pharmaceuticals and agrochemicals due to its ability to undergo reactions like nucleophilic addition and condensation .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of potential therapeutic agents. Its halogenated structure is particularly useful in creating compounds that exhibit anti-inflammatory, analgesic, and antipyretic properties. Researchers utilize it to develop novel drugs that can interact with biological targets, such as enzymes or receptors .

Material Science

The compound’s ability to act as a building block for more complex structures finds applications in material science. It can be used to create polymers with specific characteristics, such as increased thermal stability or unique optical properties. These materials could be applied in the development of new coatings, fibers, or electronic components .

Analytical Chemistry

In analytical chemistry, 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde can be employed as a standard or reagent in various analytical techniques. Its distinct spectral properties allow for its use in spectroscopy, serving as a reference compound for the identification and quantification of similar structures .

Chemical Synthesis

This compound is instrumental in the field of chemical synthesis, where it’s used to introduce benzyl protecting groups. The benzyloxy moiety is particularly useful in protecting the aldehyde functionality during complex reaction sequences, which is a common strategy in multistep syntheses .

Chromatography

Due to its unique physicochemical properties, 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde can be utilized in chromatography as a reference compound. It helps in the calibration of chromatographic systems and can be used to study the behavior of similar halogenated compounds during separation processes .

Wirkmechanismus

Target of Action

It is used as a reactant in the preparation of thiophenylpyridinylpyrazolecarboxylic acid derivatives for use as guanylate cyclase activators . Guanylate cyclase is an enzyme that catalyzes the conversion of GTP to cGMP, an important signaling molecule.

Biochemical Pathways

The compound is involved in the synthesis of guanylate cyclase activators . Guanylate cyclase is part of the cGMP pathway, which plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and phototransduction in the retina.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do. Continue rinsing) .

Zukünftige Richtungen

The future directions of “3-Benzyloxy-6-bromo-2-fluorobenzaldehyde” would depend on the specific research context in which it is used. As an important raw material and intermediate in organic synthesis, it could potentially be used in the development of new agrochemicals, pharmaceuticals, and dyestuffs .

Eigenschaften

IUPAC Name |

6-bromo-2-fluoro-3-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c15-12-6-7-13(14(16)11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIVHAIKQQBTIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201232424 |

Source

|

| Record name | Benzaldehyde, 6-bromo-2-fluoro-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1114809-05-0 |

Source

|

| Record name | Benzaldehyde, 6-bromo-2-fluoro-3-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114809-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 6-bromo-2-fluoro-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)

![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)

![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)

![5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1379215.png)

![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)

![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)

![2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride](/img/structure/B1379218.png)

![Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate](/img/structure/B1379222.png)

![8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1379226.png)